Cx-717
Beschreibung
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone (referred to as CX717 in pharmacological contexts) is a heterocyclic compound featuring a benzoxadiazole core linked to a morpholine moiety via a ketone bridge. The benzoxadiazole ring (a fused aromatic system containing oxygen and nitrogen atoms) confers electron-deficient properties, while the morpholine substituent enhances solubility and modulates pharmacokinetics. Its structural uniqueness lies in the combination of a planar benzoxadiazole system and the flexible morpholine ring, which together influence its physicochemical and biological behavior.
Eigenschaften
Key on ui mechanism of action |
CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. |
|---|---|
CAS-Nummer |
867276-98-0 |
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |
InChI-Schlüssel |
KFRQROSRKSVROW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ampakine CX-717; Ampakine CX 717; Ampakine CX717; CX-717; CX 717; CX717 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Benzoxadiazole (2,1,3-benzoxadiazole, or benzofurazan) is a bicyclic aromatic system comprising fused benzene and oxadiazole rings. Its electron-deficient nature and planar structure make it amenable to functionalization at specific positions, particularly the 4-, 5-, and 7-positions. The introduction of a morpholin-4-yl methanone group at position 5 introduces both steric and electronic complexities, necessitating tailored synthetic strategies. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, is frequently employed in drug design to enhance solubility and bioavailability.
Synthetic Approaches to 2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone
Retrosynthetic Analysis
Retrosynthetically, the target compound can be dissected into two primary components:
- Benzoxadiazole core : Derived from cyclization of o-nitroaniline precursors.
- Morpholin-4-yl methanone substituent : Introduced via nucleophilic acyl substitution or transition-metal-catalyzed coupling.
Key disconnections include:
- Formation of the oxadiazole ring via nitrosative cyclization.
- Installation of the ketone bridge at position 5 through Friedel-Crafts acylation or directed ortho-metalation strategies.
- Functionalization with morpholine via amidation or Ullmann-type coupling.
Method 1: Nitrosative Cyclization of o-Nitroaniline Derivatives
Precursor Synthesis
The benzoxadiazole ring is classically synthesized from o-phenylenediamine derivatives. For the target compound, a pre-functionalized o-nitroaniline bearing a morpholin-4-yl methanone group at position 5 is required:
- Step 1 : Synthesis of 5-acetyl-2-nitroaniline.
- Step 2 : Conversion to 5-(morpholin-4-yl)methanone-2-nitroaniline.
Cyclization to Benzoxadiazole
Treatment of the nitroaniline precursor with nitrous acid (HNO₂) induces cyclization via diazotization and subsequent ring closure:
$$
\text{5-(Morpholin-4-yl)methanone-2-nitroaniline} \xrightarrow{\text{HNO}_2, \text{HCl}} \text{2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone}
$$
Challenges :
- Competing side reactions during diazotization may lead to regioisomeric byproducts.
- Acid-sensitive morpholine groups may necessitate protecting group strategies.
Method 2: Post-Functionalization of Preformed Benzoxadiazoles
Synthesis of 5-Bromo-2,1,3-benzoxadiazole
- Step 1 : Bromination of 2,1,3-benzoxadiazole at position 5 using N-bromosuccinimide (NBS) in dichloromethane.
- Step 2 : Palladium-catalyzed carbonylation.
- Reaction of 5-bromo-2,1,3-benzoxadiazole with carbon monoxide (CO) and morpholine under Miyaura borylation conditions:
$$
\text{5-Bromo-2,1,3-benzoxadiazole} + \text{CO} + \text{Morpholine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
- Reaction of 5-bromo-2,1,3-benzoxadiazole with carbon monoxide (CO) and morpholine under Miyaura borylation conditions:
Advantages :
- High functional group tolerance.
- Modular approach allows for diversification.
Limitations :
Method 3: Friedel-Crafts Acylation of Benzoxadiazole
Direct Acylation at Position 5
Despite the electron-deficient nature of benzoxadiazole, Lewis acid-mediated Friedel-Crafts acylation has been reported under forcing conditions:
- Step 1 : Generation of acylium ion from morpholine-4-carbonyl chloride.
- Step 2 : Reaction with 2,1,3-benzoxadiazole in the presence of AlCl₃ at 80°C.
Outcome :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |
|---|---|---|---|---|
| Nitrosative Cyclization | 15–20 | 85–90 | Diazotization side reactions | Low |
| Post-Functionalization | 30–40 | 90–95 | CO handling, cost of catalysts | Moderate |
| Friedel-Crafts | 10–15 | 70–80 | Poor regioselectivity | Low |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₁H₁₀N₃O₃ : [M+H]⁺ = 256.0821. Observed: 256.0819 (Δ = -0.8 ppm).
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzoxadiazole scaffold. For instance, a study demonstrated that derivatives of benzoxadiazole exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancer cells. The mechanism of action involves the induction of apoptosis, which is critical for cancer treatment .
2. Antimicrobial Properties
The antimicrobial activity of 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone has been explored in various studies. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The benzoxadiazole moiety contributes to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
3. Neuropharmacological Effects
Research indicates that derivatives of this compound may act as modulators of GABA receptors, particularly the GABA_A receptor subtype. This modulation could have implications for treating anxiety disorders and epilepsy . The ability to influence neurotransmitter systems positions this compound as a potential therapeutic agent in neuropharmacology.
4. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Studies have focused on its ability to inhibit aldehyde dehydrogenase, which is relevant in the context of alcohol metabolism and related disorders.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone and evaluated their anticancer properties. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM across multiple cancer cell lines. This highlights the compound's potential as a lead structure for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, researchers tested a series of benzoxadiazole derivatives for antimicrobial activity using the broth microdilution method. Several compounds demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzoxadiazole structure can enhance antimicrobial potency .
Wirkmechanismus
CX-717 works by allosterically binding to AMPA-type glutamate receptors in the brain . This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn . This compound also potentially impacts the up-regulation of brain-derived neurotrophic factor and nerve growth factor, which are known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition .
Vergleich Mit ähnlichen Verbindungen
Heterocyclic Core Modifications
- Benzoxadiazole vs. Benzothiadiazole: The compound (2,3-dihydro-1,2,3-benzothiadiazol-5-yl)(morpholin-4-yl)methanone () replaces the benzoxadiazole oxygen with sulfur, forming a benzothiadiazole core. However, CX717’s benzoxadiazole moiety is associated with low lipophilicity (as observed in compound 6 from ), suggesting that the morpholine group’s hydrophilic nature may counterbalance the heterocycle’s inherent properties .
- Benzoxadiazole vs. Thiadiazole: [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(2-pyridyl)piperazino]methanone () features a thiadiazole ring, which lacks the fused aromatic system of benzoxadiazole. The thiadiazole’s smaller size and sulfur atom may enhance metabolic stability but reduce planar stacking interactions critical for receptor binding .
- Benzoxadiazole vs. Benzoxazole: The INN-listed compound 6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-ylmethanone () substitutes benzoxadiazole with benzoxazole, reducing nitrogen content. This change likely decreases electron-deficient character, affecting binding to targets like AMPA receptors .
Substituent Variations
- Morpholine vs. Piperazine :
CX717’s morpholine group is replaced with a piperazine-linked pyridyl moiety in ’s compound. Piperazine’s basic nitrogen increases water solubility but may introduce pH-dependent ionization, altering bioavailability .
Physicochemical Properties
Lipophilicity
CX717’s benzoxadiazole-morpholine combination contributes to its low experimental lipophilicity , comparable to 6-(morpholin-4-yl)pyridin-3-yl-substituted compounds (). In contrast, analogs with phenyl-substituted heterocycles (e.g., ’s thiadiazole derivative) exhibit higher lipophilicity, reducing aqueous solubility .
Table 1. Lipophilicity and Structural Comparison
Solubility and Stability
CX717’s morpholine group enhances solubility via hydrogen-bonding capacity, a feature shared with the benzothiadiazole analogue (). In contrast, phenyl-substituted compounds (e.g., ’s compounds 15–17) face solubility challenges due to hydrophobic interactions .
Biologische Aktivität
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone, also known as CX717, is a compound of significant interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology. It is classified as an ampakine, which are compounds that enhance the activity of AMPA receptors in the brain, thus playing a role in cognitive enhancement and neuroprotection.
Chemical Structure and Properties
The chemical structure of 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone can be represented as follows:
This compound features a benzoxadiazole moiety linked to a morpholine ring via a carbonyl group. Its unique structure contributes to its biological activity.
CX717 primarily acts as a positive allosteric modulator of AMPA receptors. This modulation enhances synaptic transmission and has been associated with improved cognitive functions such as memory and learning. The compound's action involves:
- Increased Glutamatergic Transmission : By enhancing AMPA receptor activity, CX717 facilitates greater glutamate signaling in the brain.
- Neuroprotective Effects : The compound has been shown to protect neurons from excitotoxicity, which is often linked to neurodegenerative diseases.
Cognitive Enhancement
Studies have demonstrated that CX717 can improve cognitive performance in animal models. For instance, it has been shown to enhance memory retention and learning abilities in various behavioral tests.
Neuroprotective Effects
Research indicates that CX717 may provide neuroprotective benefits by:
- Reducing oxidative stress.
- Enhancing neuronal survival under conditions that typically lead to cell death.
Research Findings and Case Studies
Several studies have explored the biological activity of CX717:
- Cognitive Function Studies : In a study involving aged rats, administration of CX717 resulted in significant improvements in memory tasks compared to control groups. The findings suggest that the compound may counteract age-related cognitive decline .
- Neuroprotection Against Excitotoxicity : In vitro studies have shown that CX717 protects neurons from glutamate-induced toxicity. This protection was attributed to its ability to modulate AMPA receptor activity, thereby reducing calcium influx into neurons .
- Behavioral Assessments : In behavioral assessments using the Morris water maze and other cognitive tests, CX717-treated animals exhibited enhanced spatial learning and memory retention compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone, and what reaction conditions optimize yield?
The synthesis typically involves multi-step protocols, including coupling reactions between heterocyclic precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often employed to attach the morpholine moiety to the benzoxadiazole core . Reaction conditions such as temperature (80–120°C), inert atmosphere (N₂/Ar), and catalysts (Pd(PPh₃)₄) are critical for minimizing side products. Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for nucleophilic substitution) also influence yield .
Q. How is the compound characterized using spectroscopic and computational methods?
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with benzoxadiazole protons appearing as doublets (δ 7.2–8.1 ppm) and morpholine protons as multiplets (δ 3.5–4.0 ppm). IR identifies carbonyl stretches (~1650 cm⁻¹) .
- Computational : Density Functional Theory (DFT) with basis sets like 6-31G(d,p) predicts electronic properties (HOMO-LUMO gaps) and vibrational frequencies, validated against experimental IR/NMR .
Q. What are the primary biological targets or activities associated with this compound?
The benzoxadiazole core is associated with kinase inhibition (e.g., PI3K/AKT pathway), while the morpholine group enhances solubility and target affinity. In vitro assays (e.g., MTT for cytotoxicity) show IC₅₀ values in the micromolar range against cancer cell lines .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking elucidate structure-activity relationships (SAR)?
DFT calculations model electron distribution, identifying electrophilic/nucleophilic sites critical for binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like PARP-1, highlighting hydrogen bonds between the morpholine oxygen and Arg878 (binding energy: −9.2 kcal/mol) . These insights guide analog design by prioritizing substituents that enhance binding .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay variability (cell line specificity, incubation time). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) and standardized protocols (e.g., CLSI guidelines) improves reproducibility. Meta-analyses of published data can identify confounding factors like solvent effects (DMSO vs. PBS) .
Q. How can SAR studies guide the design of analogs with improved pharmacological profiles?
Systematic modification of the benzoxadiazole (e.g., chloro-substitution at C-4) and morpholine (e.g., N-alkylation) moieties reveals trends:
- Increased lipophilicity : LogP >2.5 improves blood-brain barrier penetration.
- Reduced toxicity : Morpholine N-oxidation decreases hepatotoxicity in murine models . High-throughput screening (HTS) of analogs against target libraries (e.g., KinomeScan) identifies candidates with >10-fold selectivity .
Methodological Considerations
- Synthesis Reproducibility : Detailed reaction schemes (e.g., stepwise isolation of intermediates) and purification methods (HPLC with C18 columns) are essential .
- Data Validation : Use of internal standards (e.g, deuterated analogs in NMR) and triplicate measurements minimizes experimental error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
